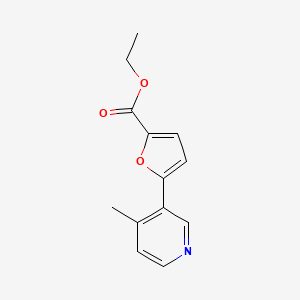

2-(4-Chlorophenyl)-5-methylpyridine

Overview

Description

2-(4-Chlorophenyl)-5-methylpyridine, also known as CP-55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-55,940 has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

1. Tetraazaporphyrinato Ruthenium (II) Complexes

2-(4-Chlorophenyl)-5-methylpyridine derivatives are utilized in the synthesis of tetraazaporphyrinato ruthenium (II) complexes. These complexes, featuring unusual bonding systems and tetravalent sulfur atoms, have been studied for their unique structural and electrochemical properties (Kimura et al., 2011).

2. Polymorphism in Complex Formation

Research has shown that 4-methylpyridine, a derivative of 2-(4-Chlorophenyl)-5-methylpyridine, can exhibit polymorphism when forming complexes with other compounds. For instance, when combined with deuterated pentachlorophenol, it results in different crystalline structures, a phenomenon attributed to variations in hydrogen bond strengths (Zhou et al., 2004).

3. Photophysical and Computational Investigations

Another application is in the study of photophysical properties and computational investigations of compounds. For example, derivatives of 2-(4-Chlorophenyl)-5-methylpyridine have been used to study molecular geometries, chemical reactivity, and electronic properties, contributing to our understanding of their potential applications in various fields (Velraj et al., 2015).

4. Synthesis of Novel Anticonvulsant Agents

2-(4-Chlorophenyl)-5-methylpyridine compounds have been involved in the synthesis of novel anticonvulsant agents. These compounds demonstrate significant anticonvulsant activity and offer new avenues for developing therapeutic agents (Mangaiyarkarasi & Kalaivani, 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .

Biochemical Pathways

Compounds with similar structures, such as chlorfenapyr, affect the isoprenoid pathway . They alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, leading to a reduction in stem elongation .

Pharmacokinetics

For example, the drug-like properties (in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability) and pharmacokinetic parameters of some compounds were evaluated after intravenous and oral administration to male C57BL/6 mice . These compounds showed markedly improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro .

Result of Action

Indole derivatives, which have a similar structure, possess various biological activities . These activities create interest among researchers to synthesize a variety of indole derivatives .

Action Environment

Due to the widespread application of Chlorfenapyr and its degradation properties, some adverse effects, including pest resistance and environmental toxicity, have occurred .

properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDMOVHHMUKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

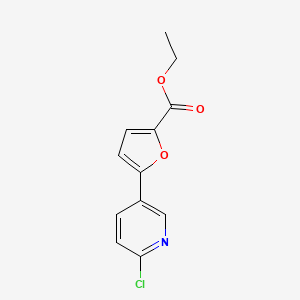

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)

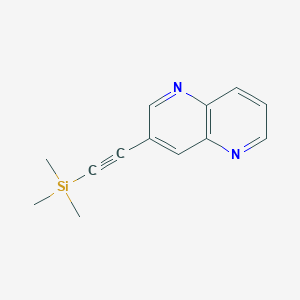

![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)